Adomeglivant

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

作用機序

アドメグリバントは、グルカゴン受容体を選択的に拮抗することによって効果を発揮します。 この阻害は、グルカゴンへの応答における環状アデノシン一リン酸(cAMP)の産生を減少させ、肝臓からのグルコース産生を低下させます。 . この経路に関与する分子標的には、グルカゴン受容体と、タンパク質キナーゼA(PKA)やcAMP応答配列結合タンパク質(CREB)などの下流シグナル伝達分子が含まれます。 .

準備方法

アドメグリバントは、特定の試薬と条件を含む一連の化学反応によって合成されます。 合成経路には、通常、2つのベンゼン環が炭素-炭素結合で結合した有機化合物であるビフェニル誘導体の形成が含まれます。 . アドメグリバントの工業生産方法は、これらの反応を最適化して、高い収率と純度を実現することを目的としています。 この化合物は、通常、固体として供給され、さらなる使用のためにジメチルスルホキシド(DMSO)などの溶媒に溶解することができます。 .

化学反応の分析

アドメグリバントは、次のようなさまざまな化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を含みます。一般的な試薬には、過マンガン酸カリウムなどの酸化剤があります。

還元: この反応は、水素の付加または酸素の除去を含みます。水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、アドメグリバントの酸化は、ヒドロキシル化誘導体の生成につながる可能性があります。 .

科学研究アプリケーション

アドメグリバントは、特に2型糖尿病の研究において、科学研究で広く使用されてきました。 グルカゴン受容体を阻害することにより血糖値を低下させることが示されており、これにより肝臓からのグルコース産生が減少します。 . この化合物は、グルコース代謝とインスリン感受性への影響を調査するために、さまざまなin vitroおよびin vivo研究でも使用されてきました。 .

科学的研究の応用

Adomeglivant has been widely used in scientific research, particularly in the study of type 2 diabetes mellitus. It has been shown to lower blood glucose levels by inhibiting the glucagon receptor, which reduces hepatic glucose production . This compound has also been used in various in vitro and in vivo studies to investigate its effects on glucose metabolism and insulin sensitivity .

類似化合物との比較

アドメグリバントは、グルカゴン受容体拮抗薬としての高い選択性と効力でユニークです。類似の化合物には以下が含まれます。

MK-0893: 血糖値に対する同様の効果を持つ別のグルカゴン受容体拮抗薬です。

PF-06291874: 2型糖尿病の治療における潜在的な可能性について調査されてきたグルカゴン受容体拮抗薬です。

これらの化合物と比較して、アドメグリバントは、良好な安全性プロファイルと血糖値を低下させるための有意な有効性を示しています。 .

特性

IUPAC Name |

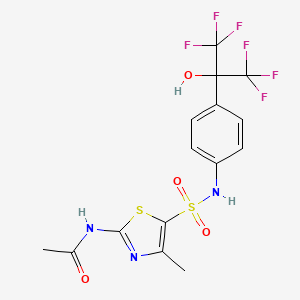

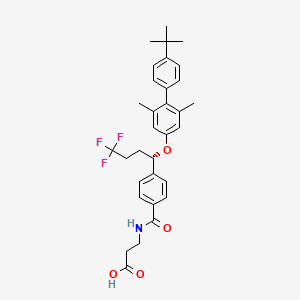

3-[[4-[(1S)-1-[4-(4-tert-butylphenyl)-3,5-dimethylphenoxy]-4,4,4-trifluorobutyl]benzoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36F3NO4/c1-20-18-26(19-21(2)29(20)23-10-12-25(13-11-23)31(3,4)5)40-27(14-16-32(33,34)35)22-6-8-24(9-7-22)30(39)36-17-15-28(37)38/h6-13,18-19,27H,14-17H2,1-5H3,(H,36,39)(H,37,38)/t27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FASLTMSUPQDLIB-MHZLTWQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C2=CC=C(C=C2)C(C)(C)C)C)OC(CCC(F)(F)F)C3=CC=C(C=C3)C(=O)NCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1C2=CC=C(C=C2)C(C)(C)C)C)O[C@@H](CCC(F)(F)F)C3=CC=C(C=C3)C(=O)NCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36F3NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1488363-78-5 |

Source

|

| Record name | Adomeglivant [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1488363785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adomeglivant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11704 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ADOMEGLIVANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74Z5ZL2KVG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。